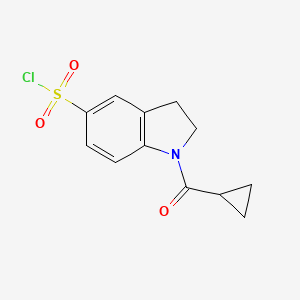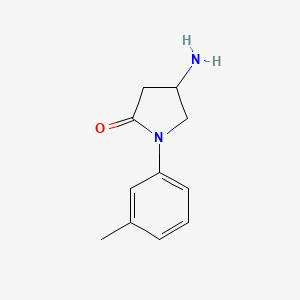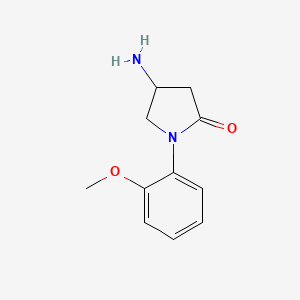
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
The compound 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the pharmacological properties associated with its structure. Pyrazole derivatives are often used as building blocks for the synthesis of various heterocyclic compounds that may exhibit a range of biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. One such method involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which can be synthesized from potassium tricyanomethanide in a two-step process yielding good results. This process includes a selective Sandmeyer reaction, which is a versatile method for the synthesis of these compounds . Another approach for synthesizing pyrazole derivatives is the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with acid chloride and 2,3-diaminopyridine, which also yields good results .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives are typically confirmed spectroscopically. For instance, the structures of compounds synthesized from the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents were elucidated using analytical and spectroscopic data . Similarly, the structures of the synthesized compounds from the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid were determined spectroscopically .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions that lead to the formation of different heterocyclic compounds. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives. Additionally, Schiff bases can be obtained by treating carboxamides with isatin and selected aldehydes . The functionalization reactions of pyrazole derivatives can also lead to the formation of imidazo[4,5-b]pyridine derivatives under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the substituents present on the pyrazole ring. These properties are essential for determining the compound's suitability for further chemical transformations and its potential biological activity. The use of high-pressure liquid chromatography (HPLC) for the purification of pyrazole derivatives indicates the importance of purity and the precise determination of physical properties in the synthesis process . The review of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide highlights its utility in heterocyclic synthesis, suggesting that the compound's properties make it a valuable building block for creating pharmacologically interesting compounds .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Pyrazolopyrimidines and Schiff Bases : Compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which are closely related to 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide, have been studied for their antitumor activities. The structural elucidation and synthesis of these derivatives show significant potential in medicinal chemistry (Hafez et al., 2013).
Chemical Synthesis and Optimization
- Novel Synthesis Methods : An efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, similar in structure to the compound , has been devised. This route enhances the versatility of the synthesis process (Bobko et al., 2012).
- Microwave-assisted Synthesis : The use of microwave-assisted synthesis for producing new pyrazole derivatives from 3-amino-1H-pyrazole-4-carboxamide highlights the advancements in chemical synthesis technologies (Sun Da-gui, 2011).
Applications in Heterocyclic Synthesis
- Building Block for Heterocyclic Compounds : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound similar to this compound, is used as a building block for synthesizing various heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).
Pharmacological and Biological Activities
- Antitumor and Cytotoxic Activities : Synthesized compounds from pyrazole carboxamides, structurally related to this compound, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- Antibacterial Activity : Certain N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound , have shown significant antibacterial properties, especially against strains of Staphylococcus aureus (Pitucha et al., 2011).
Sensor Development and Environmental Applications
- Development of Sensors : A Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, similar to the target compound, was synthesized for developing a Cr3+ ion-selective electrode. This showcases the application of such compounds in environmental monitoring (Zamani et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide are yet to be identified. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphodiesterase enzymes, potentially inhibiting their activity . This interaction can lead to alterations in cyclic nucleotide levels within cells, impacting various signaling pathways. Additionally, this compound may bind to specific proteins, modulating their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with phosphodiesterase enzymes can lead to changes in cyclic AMP (cAMP) levels, affecting pathways such as the cAMP-dependent protein kinase (PKA) pathway . This can result in altered gene expression and metabolic changes within the cell. Furthermore, this compound may impact cellular processes such as proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their activity and function. For instance, its inhibition of phosphodiesterase enzymes leads to increased levels of cyclic nucleotides, which can activate or inhibit downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . Additionally, threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound’s interaction with phosphodiesterase enzymes can affect the levels of cyclic nucleotides, which play a crucial role in cellular metabolism . Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as its localization within certain tissues or organelles may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.
Propriétés
IUPAC Name |
4-amino-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3(2)5-4(8)6(7(9)12)11-10-5/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYFNYUOSGCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582727 | |
| Record name | 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521300-03-8 | |
| Record name | 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-(propan-2-yl)-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)




